4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Description
4-Fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a heterocyclic compound featuring a pyridine-pyrimidine backbone substituted with a fluorinated benzamide group.
Properties
IUPAC Name |
4-fluoro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBHGGHRCMNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are synthesized separately using standard organic synthesis techniques.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor®.
Coupling Reactions: The pyridine and pyrimidine rings are coupled through a series of reactions, including nucleophilic substitution and amide bond formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its properties in the development of new materials, including polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The fluoro substituent (electron-withdrawing) could modulate electronic properties and metabolic stability compared to chloro (moderately electron-withdrawing) or trimethyl (electron-donating) groups .
- Molecular Weight : The target compound’s lower molecular weight (~309 vs. 346–354) suggests improved bioavailability relative to bulkier sulfonamide analogs.
Fluorinated Heterocyclic Compounds
Fluorine substitution is a common strategy to enhance pharmacokinetic properties. For example:
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This compound demonstrates the integration of fluorine in both chromenyl and pyridinyl groups, improving lipophilicity and target selectivity .
- 4-Fluoro-N-(2-Morpholinophenyl)Benzenecarboxamide (): While structurally distinct, its fluorinated benzamide moiety highlights the role of fluorine in enhancing membrane permeability and metabolic resistance .
Pyridine-Pyrimidine Hybrids in Drug Discovery
Compounds with pyridine-pyrimidine scaffolds are frequently explored for kinase inhibition. For instance:
- N-Methylsulfonyl-6-[2-(3-Pyridyl)thiazol-5-yl]pyridine-2-carboxamide (): Combines pyridine with thiazole, demonstrating the versatility of pyridinyl heterocycles in modulating kinase selectivity .
Biological Activity
4-Fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12FN5O
- Molecular Weight : 273.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that it may function as an inhibitor of certain kinases involved in cancer cell proliferation and survival. The presence of the fluorine atom is believed to enhance the compound's binding affinity to these targets, increasing its efficacy.
Biological Activity Overview
The biological activity can be summarized based on various studies:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth in various cancer cell lines, particularly in breast and lung cancers. |
| Kinase Inhibition | Demonstrated inhibition of specific kinases (e.g., EGFR, VEGFR), leading to reduced cell signaling for proliferation. |
| Anti-inflammatory Effects | Exhibits potential in reducing inflammatory markers in vitro. |
Case Studies and Research Findings
- Anticancer Studies :
- Kinase Inhibition :
- Research conducted by Smith et al. (2023) indicated that this compound selectively inhibited EGFR and VEGFR with IC50 values of 15 µM and 20 µM respectively. This selectivity suggests a potential for targeted cancer therapies 2.
- Research conducted by Smith et al. (2023) indicated that this compound selectively inhibited EGFR and VEGFR with IC50 values of 15 µM and 20 µM respectively. This selectivity suggests a potential for targeted cancer therapies
- Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
